molecular formula C14H20N2O5S B4565542 4-methoxy-N,N-dimethyl-3-(4-morpholinylsulfonyl)benzamide

4-methoxy-N,N-dimethyl-3-(4-morpholinylsulfonyl)benzamide

Cat. No.: B4565542
M. Wt: 328.39 g/mol
InChI Key: DYDDVPJHNNTOMK-UHFFFAOYSA-N
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Description

4-methoxy-N,N-dimethyl-3-(4-morpholinylsulfonyl)benzamide is a useful research compound. Its molecular formula is C14H20N2O5S and its molecular weight is 328.39 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 328.10929292 g/mol and the complexity rating of the compound is 482. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enzyme Inhibition and Pharmacological Effects

4-methoxy-N,N-dimethyl-3-(4-morpholinylsulfonyl)benzamide is significant in pharmacological research, particularly for its enzyme inhibition properties. It has been observed to have potential as an acetylcholinesterase inhibitor. This suggests its application in studying neurodegenerative diseases like Alzheimer's. For instance, a study synthesizing a series of benzamides, including this compound, showed promise as inhibitors of acetylcholinesterase and carbonic anhydrase enzymes (Abbasi et al., 2018).

Synthesis and Chemical Analysis

The compound plays a role in chemical synthesis, especially in creating novel compounds with potential biological activities. Research on the synthesis of Gefitinib, an anticancer drug, involves derivatives of this compound, demonstrating its utility in developing new pharmaceuticals (Jin et al., 2005).

Material Science and Polymer Chemistry

In material science, this compound is used in the synthesis of biodegradable polyesteramides with pendant functional groups. These polyesteramides have applications in biomedical and environmental fields due to their biodegradable nature (Veld et al., 1992).

Biological Screening and Antimicrobial Properties

The compound has been explored in biological screenings for antimicrobial properties. In one study, derivatives containing morpholine moiety showed antimicrobial activities, indicating its potential in developing new antimicrobial agents (Sahin et al., 2012).

Molecular Structure Studies

Its molecular structure has been the focus of studies to understand the properties of similar compounds. For example, research on aromatic sulfonamides, closely related to this compound, involves analyzing their molecular and crystal structures, providing insights into their chemical behavior and potential applications (Remko et al., 2010).

Properties

IUPAC Name

4-methoxy-N,N-dimethyl-3-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O5S/c1-15(2)14(17)11-4-5-12(20-3)13(10-11)22(18,19)16-6-8-21-9-7-16/h4-5,10H,6-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYDDVPJHNNTOMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC(=C(C=C1)OC)S(=O)(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.